molecular formula C20H23N3O2 B5741091 5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide

5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide

Cat. No.: B5741091
M. Wt: 337.4 g/mol
InChI Key: JYNGSKNABKQWRX-UHFFFAOYSA-N
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Description

5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide is a synthetic organic compound that features a piperidine ring, a benzamide group, and a phenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenylacetyl Group: The phenylacetyl group is introduced via acylation reactions, often using phenylacetyl chloride as the acylating agent.

    Formation of the Benzamide Group: The benzamide group is formed through amidation reactions, where an amine reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-[(2-phenylacetyl)amino]-2

Properties

IUPAC Name

5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c21-20(25)17-14-16(9-10-18(17)23-11-5-2-6-12-23)22-19(24)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNGSKNABKQWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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